(E)-N,N-dimethyl-2-{3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl}ethenamine
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Overview
Description
N,N-DIMETHYL-N-((E)-2-{3-[(4-METHYLPHENYL)SULFONYL]-8-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-4-YL}-1-ETHENYL)AMINE is a complex organic compound that features a unique structure combining a pyrazolo[5,1-c][1,2,4]triazine core with a sulfonyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-N-((E)-2-{3-[(4-METHYLPHENYL)SULFONYL]-8-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-4-YL}-1-ETHENYL)AMINE typically involves multiple steps:
Formation of the Pyrazolo[5,1-c][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Phenyl Group: This step involves the use of phenylation reactions, often employing reagents such as phenylboronic acids or phenyl halides.
Final Coupling: The final step involves coupling the intermediate with N,N-dimethylamine under conditions that favor the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-N-((E)-2-{3-[(4-METHYLPHENYL)SULFONYL]-8-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-4-YL}-1-ETHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and phenyl groups, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N-DIMETHYL-N-((E)-2-{3-[(4-METHYLPHENYL)SULFONYL]-8-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-4-YL}-1-ETHENYL)AMINE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Research: It is used in studies aimed at understanding its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-N-((E)-2-{3-[(4-METHYLPHENYL)SULFONYL]-8-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-4-YL}-1-ETHENYL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-DIMETHYL-N-((E)-2-{3-[(4-METHYLPHENYL)SULFONYL]-8-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-4-YL}-1-ETHENYL)AMINE
- N,N-DIMETHYL-N-((E)-2-{3-[(4-METHYLPHENYL)SULFONYL]-8-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-4-YL}-1-ETHENYL)AMINE
Uniqueness
The uniqueness of N,N-DIMETHYL-N-((E)-2-{3-[(4-METHYLPHENYL)SULFONYL]-8-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-4-YL}-1-ETHENYL)AMINE lies in its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.
Properties
Molecular Formula |
C22H21N5O2S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(E)-N,N-dimethyl-2-[3-(4-methylphenyl)sulfonyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl]ethenamine |
InChI |
InChI=1S/C22H21N5O2S/c1-16-9-11-18(12-10-16)30(28,29)22-20(13-14-26(2)3)27-21(24-25-22)19(15-23-27)17-7-5-4-6-8-17/h4-15H,1-3H3/b14-13+ |
InChI Key |
GXGPZDVTKQOBJX-BUHFOSPRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=C(C=N3)C4=CC=CC=C4)N=N2)/C=C/N(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=C(C=N3)C4=CC=CC=C4)N=N2)C=CN(C)C |
Origin of Product |
United States |
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